{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE
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Description
The compound is a derivative of tert-Butyl 2-[(3-methoxyphenyl)methylamino]acetate . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized .Scientific Research Applications
Application in Asymmetric Hydrogenation and Pharmaceutical Ingredient Synthesis
[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate has been applied in the field of asymmetric hydrogenation. Ligands similar to this compound have been used in the synthesis of chiral pharmaceutical ingredients, specifically in compounds with amino acid or secondary amine components. This indicates the potential of such compounds in pharmaceutical synthesis, especially for chiral drugs (Imamoto et al., 2012).
Role in Polymer Synthesis
Another significant application of compounds like [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate is in polymer synthesis. It has been used in the preparation of polyamides with specific physicomechanical properties and heat resistance. These applications suggest its relevance in materials science, particularly in the development of new polymeric materials (Goikhman et al., 1997).
Environmental Applications
In environmental studies, similar compounds have been investigated for their photodecomposition properties. Such research is crucial for understanding the behavior of these compounds in environmental contexts, particularly how they break down under sunlight and their potential impact on ecosystems (Roscher et al., 1994).
Properties
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)17-10-8-16(9-11-17)20(24)26-14-19(23)22-13-15-6-5-7-18(12-15)25-4/h5-12H,13-14H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBBZVXRMNPKFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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